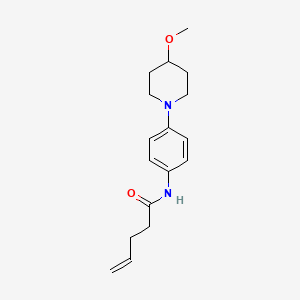
N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide, also known as MPPE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the development of novel drugs and therapies due to its unique properties and mechanism of action.
科学的研究の応用
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of piperidines, similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)pent-4-enamide, have been explored for their potential as therapeutic agents. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in preclinical models (Schroeder et al., 2009). Arylpiperazine derivatives have also been investigated for their high affinity towards 5-HT1A serotonin ligands, indicating potential for psychiatric disorder treatments (Glennon et al., 1988).
Organic Synthesis and Catalysis
In the realm of organic synthesis, piperidine derivatives serve as key intermediates and building blocks. The intermolecular rhodium(II)-catalyzed C(sp3)-H amination of enamides to access new 4-aminopiperidine derivatives showcases the utility of such compounds in synthesizing valuable chemical entities with complete regio- and chemoselectivity (Rey-Rodriguez et al., 2018). Furthermore, the Cp*Co(iii)-catalyzed amidation of olefinic and aryl C-H bonds for the selective synthesis of enamides and pyrimidones illustrates the versatility of piperidine derivatives in facilitating complex chemical transformations (Liu et al., 2018).
Materials Science
Piperidine derivatives also find applications in materials science, particularly in the synthesis of polyamides and polyimides with specific electronic and optical properties. For example, aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units have been synthesized, showcasing their solubility, thermal stability, and electrochemical properties, which are crucial for electroactive materials (Hsiao et al., 2015).
特性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-4-5-17(20)18-14-6-8-15(9-7-14)19-12-10-16(21-2)11-13-19/h3,6-9,16H,1,4-5,10-13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUROMOCWIEKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2560965.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2560967.png)
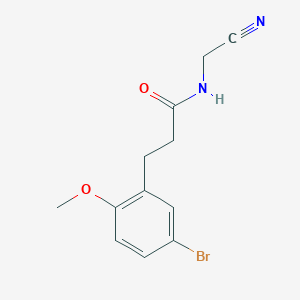


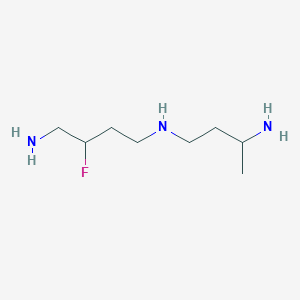
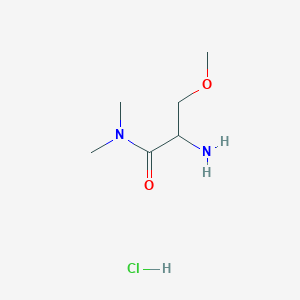
![N-(3,5-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2560981.png)
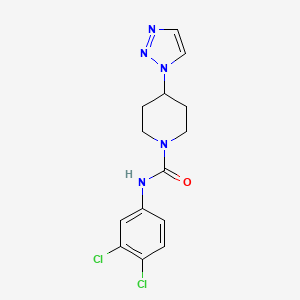
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2560985.png)
![7-Chloro-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2560986.png)